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For Researchers, Scientists, and Drug Development Professionals

Introduction
Antioxidant 5057, identified by CAS number 68411-46-1, is a liquid aromatic amine

antioxidant. Its chemical designation is "Benzenamine, N-phenyl-, reaction products with 2,4,4-

trimethylpentene".[1][2] This technical guide provides a comprehensive overview of its

properties, underlying antioxidant mechanisms, and relevant experimental protocols, with a

focus on applications pertinent to research and development.

Antioxidant 5057 is primarily utilized as a high-temperature, liquid hindered amine antioxidant

additive in various industrial applications, including synthetic lubricants and polymer materials.

[1][3] It is recognized for its low volatility, high efficiency in preventing thermal degradation, and

excellent compatibility with oils.[1][3][4] While its primary applications are industrial, its

properties as an antioxidant merit consideration and further investigation within the realms of

life sciences and drug development for its potential role in mitigating oxidative stress.

Physicochemical Properties
Antioxidant 5057 is a complex reaction product, which can lead to variations in reported

physical properties. The data presented below is a summary from various technical data

sheets. It is typically a clear, amber to yellow, or reddish-brown liquid.[5] The discrepancy in

reported molecular weights (ranging from approximately 281 g/mol to 394 g/mol ) is likely due
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to the fact that it is a mixture of reaction products. The molecular formula for a primary

component is C20H27N.[1][6][7]

Property Value Reference

Molecular Formula
C20H27N (for a primary

component)
[1][6][7]

Molecular Weight ~281.4 g/mol to 393.655 g/mol [1][4][5][6][7]

Appearance
Clear amber liquid; Yellow to

red/brown liquid
[3][5]

Density (at 20°C) 0.96 - 1.0 g/cm³ [8]

Kinematic Viscosity (at 40°C) 200 - 500 mm²/s [8]

Water Solubility (at 20°C) 4 µg/L [3]

Vapor Pressure (at 20°C) 0.002 Pa [3]

Log P (at 23°C) 6.7 [3]

Boiling Point >200 °C [1]

Melting Point 95 °C [1][9]

Nitrogen Content 4.3 - 5.0% [8]

Total Base Number (TBN) 152 - 192 mgKOH/g [8]

Synthesis
Antioxidant 5057 is synthesized through the alkylation of diphenylamine with 2,4,4-

trimethylpentene. The reaction is typically catalyzed by an anhydrous aluminum trichloride,

toluene, and 1,2-dichloroethane mixture. Optimal reported reaction conditions include a 5:1

mass ratio of 2,4,4-trimethylpentene to diphenylamine, a catalyst concentration of 5%, a

reaction temperature of 85°C, and a reaction time of 4 hours.[1]
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A simplified workflow for the synthesis of Antioxidant 5057.

Antioxidant Mechanism
As an aromatic amine antioxidant, the primary mechanism of action for Antioxidant 5057 is

radical scavenging. The secondary amine group (-NH-) in the diphenylamine backbone is the

active site. It can donate a hydrogen atom to neutralize highly reactive free radicals (R•),

thereby terminating the radical chain reactions that lead to oxidative degradation. Upon

donating a hydrogen atom, the antioxidant itself becomes a stabilized, less reactive radical that

does not readily propagate the oxidation process. This mechanism is particularly effective at

high temperatures, explaining its utility as a thermal antioxidant.
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Radical scavenging mechanism of aromatic amine antioxidants like Antioxidant 5057.

Experimental Protocols
While specific experimental data on the antioxidant capacity of Antioxidant 5057 from peer-

reviewed literature is limited, its activity can be assessed using standard in vitro assays. The

following are detailed methodologies for two common antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay
Principle: This assay is based on the reduction of the stable DPPH radical, which is deep

purple in color, by an antioxidant to the yellow-colored, non-radical form, diphenyl-

picrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical

scavenging activity of the antioxidant.

Methodology:

Reagent Preparation:
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Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or

ethanol. The solution should be freshly prepared and kept in the dark.

Prepare a series of dilutions of Antioxidant 5057 in the same solvent.

A positive control, such as ascorbic acid or Trolox, should be prepared in the same

manner.

Assay Procedure:

In a 96-well microplate or cuvettes, add a specific volume of the DPPH working solution.

Add an equal volume of the various dilutions of Antioxidant 5057, the positive control, or

the solvent (as a blank).

Mix the solutions thoroughly.

Incubate the reactions in the dark at room temperature for a defined period (e.g., 30

minutes).

Data Analysis:

Measure the absorbance of each reaction at 517 nm using a spectrophotometer.

The percentage of radical scavenging activity is calculated using the formula: %

Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the

absorbance of the blank and A_sample is the absorbance of the sample.

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the

DPPH radicals) can be determined by plotting the percentage of scavenging activity

against the concentration of Antioxidant 5057.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic
acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS

radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium

persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the
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ABTS•+ is reduced, and the solution becomes colorless. The decrease in absorbance at 734

nm is proportional to the antioxidant activity.

Methodology:

Reagent Preparation:

Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of a 7 mM

ABTS solution and a 2.45 mM potassium persulfate solution.

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

This forms the ABTS•+ stock solution.

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH

7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare a series of dilutions of Antioxidant 5057 and a positive control (e.g., Trolox).

Assay Procedure:

Add a small volume of the diluted Antioxidant 5057 or control to a larger volume of the

diluted ABTS•+ solution.

Mix and incubate at room temperature for a specific time (e.g., 6 minutes).

Data Analysis:

Measure the absorbance at 734 nm.

The percentage of inhibition is calculated similarly to the DPPH assay.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
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Workflow for assessing the antioxidant capacity of Antioxidant 5057.

Toxicological Profile and Biological Relevance
While primarily used in industrial settings, understanding the toxicological profile of

Antioxidant 5057 is crucial for any consideration in biological systems.

Acute Toxicity: The substance exhibits low acute toxicity. The oral LD50 in rats is greater

than 5000 mg/kg body weight, and the dermal LD50 in rats is greater than 2000 mg/kg body
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weight.

Reproductive Toxicity: There are concerns regarding its potential for reproductive toxicity.

Proposals have been made for a harmonized classification under the European CLP

Regulation as "Reproductive toxicity; Category 1B (H360FD: May damage fertility. May

damage the unborn child)."

Environmental Hazard: It is classified as harmful to aquatic life with long-lasting effects.

The presence of a diphenylamine backbone is significant, as this scaffold is found in various

biologically active molecules. However, there is currently a lack of specific research into the

effects of Antioxidant 5057 or its primary components on cellular signaling pathways. For

professionals in drug development, this represents a significant data gap. The potential for

reproductive toxicity would be a major consideration in any therapeutic development program.

Conclusion
Antioxidant 5057 is a potent, high-temperature radical scavenging antioxidant with well-

defined physicochemical properties for its industrial applications. Its mechanism of action is

characteristic of a hindered aromatic amine, involving hydrogen atom donation to neutralize

free radicals. While standardized assays can be used to quantify its antioxidant capacity, there

is a notable absence of research on its specific biological effects, particularly concerning

cellular signaling pathways. The toxicological data indicates low acute toxicity but raises

significant concerns about reproductive toxicity. For the scientific and drug development

community, Antioxidant 5057 and related alkylated diphenylamines represent a class of

compounds with demonstrated antioxidant effects, but a thorough investigation into their

biological activities and safety profile is required to ascertain any potential therapeutic

relevance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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